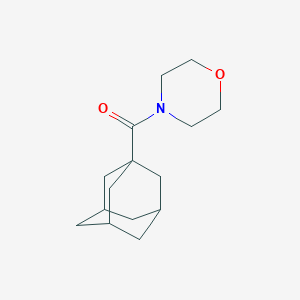
1-(1-Adamantanecarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantanecarboxylic acid is an organic compound with the formula (CH2)6(CH)3(CCO2H). It is the simplest carboxylic acid derivative of adamantane . It is a white solid and is notable for its synthesis by carboxylation of adamantane . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles .
Synthesis Analysis
The compound is synthesized by carboxylation of adamantane . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles . It undergoes complexation reactions with cyclohexaamylose .Molecular Structure Analysis
The molecular formula of 1-Adamantanecarboxylic acid is C11H16O2 . The molecular weight is 180.24 g/mol . The IUPAC name is adamantane-1-carboxylic acid . The molecular formula of 1-Adamantanecarboxylic acid, morpholide is C15H23NO2 . The molecular weight is 249.3486 .Chemical Reactions Analysis
1-Adamantanecarboxylic acid is unusual in forming mononuclear tris (carboxylate) coordination complexes of the formula [M (O2CR)3]− (M = Mn, Ni, Co, Zn) . It undergoes complexation reactions with cyclohexaamylose .Physical and Chemical Properties Analysis
1-Adamantanecarboxylic acid is a white solid . The melting point is 175–176.5 °C . The molecular formula of 1-Adamantanecarboxylic acid, morpholide is C15H23NO2 . The molecular weight is 249.3486 .Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
Compounds based on adamantane, such as 1-Adamantanecarboxylic acid, morpholide, have shown potential in treating neurodegenerative diseases. A comparative analysis of over 75 natural and synthetic adamantane derivatives highlighted their pharmacological potential against Alzheimer's and Parkinson's diseases, surpassing well-known medications like amantadine and memantine (Dembitsky et al., 2020).
Biotechnological Applications
Lactic acid production from biomass is a prominent area of research, where adamantane derivatives could potentially play a role in the green chemistry of the future. This involves the synthesis of biodegradable polymers and other valuable chemicals from lactic acid through chemical and biotechnological routes, showcasing a sustainable approach to material synthesis (Gao et al., 2011).
Chemical Synthesis and Properties
Adamantylated compounds, including nucleic bases and related structures, have been synthesized and reviewed for their potential in creating effective and selective drugs. The synthesis and chemical properties of these compounds have been extensively studied, indicating good prospects for research in medicinal chemistry (Shokova & Kovalev, 2013).
Phosphonic Acid Applications
Phosphonic acid, which shares structural similarities with adamantane derivatives in terms of rigidity and functionalization potential, finds applications in drug development, bone targeting, and the design of supramolecular materials. Its role spans across chemistry, biology, and physics, underscoring the synthesis of phosphonic acids as critical for numerous research projects (Sevrain et al., 2017).
Supramolecular Design
The design and applications of polyphenol-based architectures have seen significant interest due to the unique properties of polyphenols like tannic acid, which can form robust films and capsules for drug delivery, highlighting the potential for adamantane-based compounds in similar applications (Liang et al., 2019).
Propriétés
IUPAC Name |
1-adamantyl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCQWNXMJAHPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
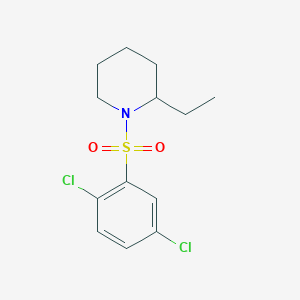
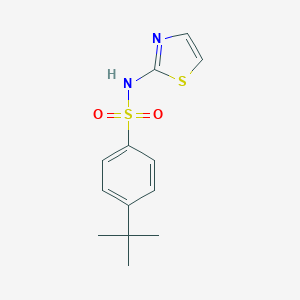
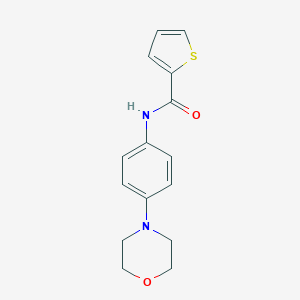
![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)

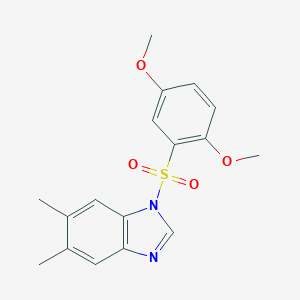
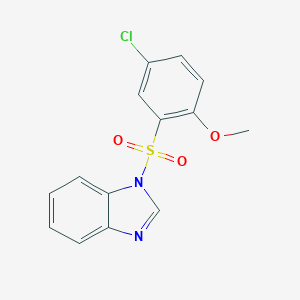
![5-[(3-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B368816.png)
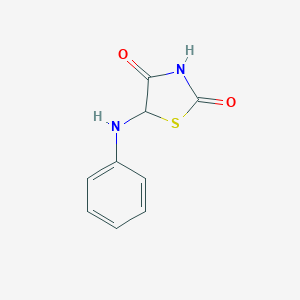
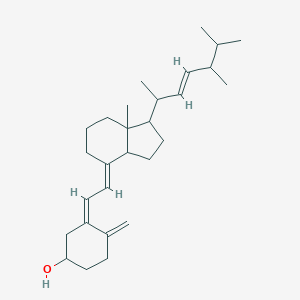
![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)
